4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid
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Overview
Description
4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, featuring a cyclopropylmethoxy group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid typically involves several steps:
O-Alkylation: The starting material, 4-hydroxy-3-methoxybenzaldehyde, undergoes O-alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or sodium chlorite to form the corresponding carboxylic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium chlorite, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A similar compound with difluoromethoxy substitution, known for its inhibitory effects on certain biological processes.
Uniqueness
4-(Cyclopropylmethoxy)-3-methoxybenzeneacetic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of cyclopropylmethoxy and methoxy groups makes it a valuable compound for various research applications.
Properties
CAS No. |
1047680-60-3 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C13H16O4/c1-16-12-6-10(7-13(14)15)4-5-11(12)17-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |
InChI Key |
FBCXWGVQLYVYJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2CC2 |
Origin of Product |
United States |
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